molecular formula C15H22N2O3S B11260141 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

Cat. No.: B11260141
M. Wt: 310.4 g/mol
InChI Key: MRXXUOROBOAZQV-UHFFFAOYSA-N
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Description

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ETHANE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of both sulfonamide and acyl groups in its structure suggests it may have interesting chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide

InChI

InChI=1S/C15H22N2O3S/c1-4-21(19,20)16-13-8-7-12-6-5-9-17(14(12)10-13)15(18)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3

InChI Key

MRXXUOROBOAZQV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ETHANE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Acyl Group: The acylation of the tetrahydroquinoline core can be performed using an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ETHANE-1-SULFONAMIDE would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme, thereby blocking its activity. The tetrahydroquinoline core might interact with specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]METHANE-1-SULFONAMIDE: Similar structure but with a different alkyl group.

    N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE: Another analog with a different alkyl chain length.

Uniqueness

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ETHANE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs. The presence of both acyl and sulfonamide groups in a tetrahydroquinoline framework is relatively rare, making it an interesting compound for further study.

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